molecular formula C20H17ClN6O B2824359 4-chloro-N'-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide CAS No. 890941-34-1

4-chloro-N'-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide

Cat. No.: B2824359
CAS No.: 890941-34-1
M. Wt: 392.85
InChI Key: ZOASZTRMUQWJOV-UHFFFAOYSA-N
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Description

4-chloro-N'-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide is a useful research compound. Its molecular formula is C20H17ClN6O and its molecular weight is 392.85. The purity is usually 95%.
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Biological Activity

4-chloro-N'-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide is a novel compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound has the following molecular formula and structure:

  • Molecular Formula : C20_{20}H17_{17}ClN6_6O
  • Molecular Weight : 392.8 g/mol
  • CAS Number : 890942-63-9

The structure features a pyrazolo-pyrimidine core, which is known for its diverse pharmacological activities.

Biological Activity Overview

Research indicates that derivatives of pyrazolo compounds exhibit various biological activities, including:

  • Antitumor Activity : Several studies have reported that pyrazolo derivatives can inhibit tumor cell proliferation. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .
  • Antimicrobial Properties : The compound's structural features suggest potential antimicrobial activity. Pyrazole derivatives have been shown to possess antifungal and antibacterial properties, making them candidates for further investigation as antimicrobial agents .
  • Anti-inflammatory Effects : Some pyrazole derivatives have demonstrated the ability to reduce inflammation. In vitro studies suggest that these compounds can inhibit the production of pro-inflammatory cytokines, which may be beneficial in treating inflammatory diseases .

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and inflammation. For example, xanthine oxidase inhibitors are known to reduce oxidative stress in cells, which is a common pathway in various diseases .
  • Receptor Interaction : The compound may interact with specific cellular receptors or pathways that regulate cell growth and apoptosis. This interaction can lead to altered signaling cascades that promote cell death in tumor cells or reduce inflammation.

Table 1: Summary of Biological Activities

Activity TypeObservations
AntitumorSignificant cytotoxic effects on cancer cell lines (e.g., HeLa, MCF-7)
AntimicrobialModerate to high activity against various bacterial and fungal strains
Anti-inflammatoryInhibition of TNF-α and nitric oxide production in vitro

Case Study 1: Antitumor Activity

In a study evaluating the cytotoxic effects of similar pyrazole derivatives on human cancer cell lines, it was found that certain compounds induced apoptosis through caspase activation pathways. The study reported IC50_{50} values indicating effective concentration ranges for inducing cell death .

Case Study 2: Antimicrobial Efficacy

Research assessing the antifungal activity of pyrazole derivatives revealed that some compounds exhibited strong inhibition against pathogenic fungi such as Candida albicans and Aspergillus niger. The mechanism was suggested to involve disruption of fungal cell membranes .

Properties

IUPAC Name

4-chloro-N'-[1-(3,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN6O/c1-12-3-8-16(9-13(12)2)27-19-17(10-24-27)18(22-11-23-19)25-26-20(28)14-4-6-15(21)7-5-14/h3-11H,1-2H3,(H,26,28)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOASZTRMUQWJOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=NC=NC(=C3C=N2)NNC(=O)C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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